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Compound of Interest

Compound Name: Deoxyflindissone

Cat. No.: B593574 Get Quote

Disclaimer: The initial search for "Deoxyflindissone" did not yield any specific publicly

available information. It is presumed that this may be a novel compound, a proprietary name, or

a possible misspelling. Based on the context of the request, this document focuses on

Secoisolariciresinol diglucoside (SDG), a well-researched lignan found in flaxseed, which is

extensively studied in various animal models of disease and may be the compound of interest.

Introduction
Secoisolariciresinol diglucoside (SDG) is a phytoestrogen that is the principal lignan found in

flaxseed.[1][2] It is a precursor to the mammalian lignans enterodiol and enterolactone, which

are produced by the gut microbiota and are thought to be the primary bioactive forms.[3][4][5]

SDG and its metabolites have garnered significant interest in the scientific community for their

potential therapeutic effects in a range of diseases, attributed to their antioxidant, anti-

inflammatory, and hormone-modulating properties.[2][6] This document provides an overview of

the application of SDG in various animal models of disease, including detailed protocols and

data presentation.

Data Presentation
The following tables summarize the quantitative data from various studies on the effects of

SDG in different animal models of disease.
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Table 1: Effects of SDG on Tumor Growth and Biomarkers in a Breast Cancer Animal Model
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Animal
Model

Treatmen
t Group

Dosage Duration

Tumor
Growth
Reductio
n

Key
Biomarke
r
Changes

Referenc
e

Ovariectom

ized

athymic

mice with

MCF-7

human

breast

tumors

SDG
1 g/kg in

diet
8 weeks

Significant

reduction

Reduced

tumor cell

proliferatio

n;

Decreased

mRNA

expression

of PS2,

BCL2, IGF-

1R, ERα,

ERβ,

EGFR;

Reduced

pMAPK

protein.

[3][7]

Female

ACI rats

with

DMBA-

induced

mammary

tumors

SDG
100 ppm in

feed
3 months

Not

specified

Normalized

dysplasia,

cell

number,

and

expression

of several

genes

involved in

proliferatio

n and

estrogen

signaling.

[8]

C57BL/6

mice with

E0771

SDG 100 mg/kg

in diet

8 weeks

prior to

injection, 3

weeks

Significant

inhibition

Not

specified

[9]
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mammary

tumor cells

post-

injection

Table 2: Cardioprotective Effects of SDG in a Rat Model of Diet-Induced Cardiac Fibrosis

Animal
Model

Treatment
Group

Dosage Duration

Key
Cardioprote
ctive
Effects

Reference

Male rats on

a cafeteria

diet (CAFD)

Flaxseed

lignan extract

(FLE)

containing

SDG

Not specified 12 weeks

Attenuated

CAFD-

induced

cardiovascula

r injury,

dyslipidemia,

and apoptotic

markers.

[1][10]

Table 3: Neuroprotective Effects of SDG in a Mouse Model of Alzheimer's Disease

Animal
Model

Treatment
Group

Dosage Duration

Key
Neuroprote
ctive
Effects

Reference

Ten-month-

old female

APP/PS1

mice

SDG Not specified Not specified

Attenuated

neuroinflamm

ation and

cognitive

impairment.

[11]

Table 4: Effects of SDG on Hyperuricemia in a Mouse Model
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Animal
Model

Treatment
Group

Dosage Duration

Key Effects
on Uric
Acid
Metabolism

Reference

Mice with

potassium

oxonate and

hypoxanthine

-induced

hyperuricemi

a

SDG 300 mg/kg Not specified

Significantly

reduced uric

acid levels;

Suppressed

hepatic

xanthine

oxidase gene

expression;

Modulated

renal and

intestinal

transporters

(increased

ABCG2 and

OAT1,

decreased

GLUT9 and

URAT1).

[12]

Table 5: Pharmacokinetic Parameters of SDG Metabolites in Rats
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Compoun
d Form

Dose
(SDG
equivalen
t)

Metabolit
e

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Referenc
e

Enriched

SDG
40 mg/kg

Total

Enterodiol

(ED)

~400 ~11

Not

significantl

y different

from

polymer

[13]

SDG

Polymer
40 mg/kg

Total

Enterodiol

(ED)

~400 ~12

Not

significantl

y different

from

enriched

[13]

Enriched

SDG
40 mg/kg

Total

Enterolacto

ne (EL)

~1200 ~11

Not

significantl

y different

from

polymer

[13]

SDG

Polymer
40 mg/kg

Total

Enterolacto

ne (EL)

~1000 ~12

Not

significantl

y different

from

enriched

[13]

Experimental Protocols
Objective: To assess the effect of dietary SDG on the growth of established estrogen receptor-

positive (ER+) human breast tumors in ovariectomized athymic mice.[3][7]

Materials:

Ovariectomized (OVX) athymic mice

MCF-7 human breast cancer cells
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Basal diet (BD)

Secoisolariciresinol diglucoside (SDG)

Matrigel

Calipers

Procedure:

Tumor Cell Implantation:

Culture MCF-7 cells under standard conditions.

Resuspend MCF-7 cells in Matrigel.

Inject 5 x 10^6 cells subcutaneously into the mammary fat pad of OVX athymic mice.

Tumor Establishment and Treatment:

Allow tumors to grow to a palpable size (e.g., ~50 mm³).

Randomly assign mice to treatment groups:

Control group: Basal diet (BD).

SDG group: BD supplemented with 1 g/kg SDG.

Provide the respective diets and water ad libitum for 8 weeks.

Tumor Growth Monitoring:

Measure tumor dimensions with calipers twice a week.

Calculate tumor volume using the formula: (length x width²) / 2.

Endpoint Analysis:

At the end of the 8-week treatment period, euthanize the mice.
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Excise tumors and weigh them.

Process tumor tissue for further analysis, such as:

Immunohistochemistry for proliferation markers (e.g., Ki-67).

RT-PCR for gene expression analysis of relevant signaling pathways (e.g., ERα, ERβ,

EGFR, BCL2, pMAPK).

Objective: To investigate the cardioprotective effects of SDG on cafeteria diet (CAFD)-induced

vascular injury and cardiac fibrosis.[1]

Materials:

Male Wistar rats

Standard chow

Cafeteria diet (CAFD) components (e.g., high-fat, high-sugar foods)

Flaxseed lignan extract (FLE) containing SDG

Apelin receptor (APJ) blocker (e.g., F13A) for mechanistic studies

Equipment for histological analysis and protein/gene expression analysis

Procedure:

Animal Groups and Diet:

Divide rats into the following groups (n=6-10 per group):

Control: Standard chow.

FLE-treated: Standard chow with FLE administration.

CAFD: Cafeteria diet.

CAFD/FLE-treated: CAFD with FLE administration.
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CAFD/FLE/F13A-treated: CAFD with FLE and APJ blocker administration.

Maintain the diets for 12 weeks.

Sample Collection:

At the end of the 12-week period, collect blood samples for analysis of serum lipids and

cardiac markers (e.g., troponin I).

Euthanize the animals and harvest the hearts and aortas.

Histological Analysis:

Fix cardiac and aortic tissues in formalin and embed in paraffin.

Section the tissues and perform staining (e.g., Masson's trichrome for fibrosis).

Biochemical and Molecular Analysis:

Measure serum levels of total cholesterol, LDL-C, and other atherogenic indices.

Analyze cardiac tissue for markers of apoptosis.

Perform Western blotting or immunohistochemistry to determine the protein expression

levels of apelin, APJ, and other signaling molecules (e.g., AMPK, FOXO3a).

Use RT-PCR to assess the gene expression of relevant markers.

Objective: To evaluate the effect of SDG on uric acid levels and related metabolic pathways in

a chemically-induced mouse model of hyperuricemia.[12]

Materials:

Male Kunming mice

Potassium oxonate (PO)

Hypoxanthine (HX)
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Secoisolariciresinol diglucoside (SDG)

Allopurinol (positive control)

Kits for measuring serum uric acid and liver xanthine oxidase (XOD) activity

Procedure:

Induction of Hyperuricemia:

Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to inhibit uricase.

One hour later, administer hypoxanthine (e.g., 300 mg/kg, orally) to provide a substrate for

uric acid production.

Treatment:

Divide the mice into groups:

Normal control.

Hyperuricemic model control.

SDG-treated group(s) (e.g., 300 mg/kg SDG, orally).

Positive control (e.g., allopurinol, orally).

Administer treatments for a specified period (e.g., 7 days).

Sample Collection and Analysis:

Collect blood samples to measure serum uric acid levels.

Euthanize the mice and collect liver, kidney, and intestinal tissues.

Measure liver XOD activity.

Perform Western blotting or RT-PCR on kidney and intestinal tissues to analyze the

expression of uric acid transporters (e.g., ABCG2, OAT1, GLUT9, URAT1).
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Gut Microbiota Analysis (Optional):

Collect fecal samples for 16S rRNA gene sequencing to analyze changes in the gut

microbiota composition.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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